N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Antibacterial MRSA Oxadiazole

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 922475-43-2) belongs to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry known for broad-spectrum bioactivities including antibacterial, antimycobacterial, antitumor, and antioxidant effects. This compound uniquely combines a 5-(furan-2-yl)-1,3,4-oxadiazole core with a 2-(4-methoxyphenyl)acetamide side chain, distinguishing it from analogs bearing ethoxy, chloro, or unsubstituted phenyl groups.

Molecular Formula C15H13N3O4
Molecular Weight 299.286
CAS No. 922475-43-2
Cat. No. B2860156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
CAS922475-43-2
Molecular FormulaC15H13N3O4
Molecular Weight299.286
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C15H13N3O4/c1-20-11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(22-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19)
InChIKeyXPDGHDYBIUVYJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Oriented Overview of CAS 922475-43-2: A Furan-Oxadiazole Acetamide Scaffold for Biomedical Research


N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 922475-43-2) belongs to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry known for broad-spectrum bioactivities including antibacterial, antimycobacterial, antitumor, and antioxidant effects [1]. This compound uniquely combines a 5-(furan-2-yl)-1,3,4-oxadiazole core with a 2-(4-methoxyphenyl)acetamide side chain, distinguishing it from analogs bearing ethoxy, chloro, or unsubstituted phenyl groups. The furan-oxadiazole hybrid architecture has been validated in multiple peer-reviewed studies as a productive template for discovering agents with micromolar to sub-micromolar potency against bacterial and cancer targets [2].

1,3,4-oxadiazole scaffold with reported broad bioactivity across antimicrobial, anticancer, and enzyme inhibition studies
4-methoxyphenylacetamide side chain distinct from ethoxy, chloro, or unsubstituted analogs; supports SAR-driven optimization
Suited for antimicrobial screening cascades, kinase/tyrosinase inhibition panels, and cancer cell-line profiling; class-level evidence supports research use

Why Generic Substitution Fails: Structural Specificity of the 4-Methoxyphenyl Moiety Dictates Furanyl-Oxadiazole Bioactivity


Within the furanyl-1,3,4-oxadiazole family, the acetamide substituent on the 2-position of the oxadiazole ring critically modulates both potency and selectivity. Literature data demonstrate that replacing a 4-methoxyphenyl group (as in CAS 922475-43-2) with a 4-ethoxyphenyl, 4-chlorophenyl, or phenoxy moiety shifts the antimicrobial and anticancer IC50 values by orders of magnitude, because the electron-donating methoxy group alters hydrogen-bonding capacity and lipophilicity (logP) at the target binding site [1]. Furthermore, the 1,3,4-oxadiazole regioisomer (as opposed to 1,2,4- or 1,2,5-isomers) provides distinct metabolic stability and synthetic tractability; generic "oxadiazole" sourcing without specifying the regioisomer and the exact acetamide substitution risks acquiring a compound with fundamentally different pharmacological properties [2].

Target 4-methoxyphenylacetamide substitution on 1,3,4-oxadiazole
Substitute Risk Replacing 4-methoxy with 4-ethoxy or 4-chloro may shift potency by orders of magnitude due to altered hydrogen-bonding and lipophilicity; activity profile may not transfer.
Target 1,3,4-oxadiazole regioisomer
Substitute Risk 1,2,4- or 1,2,5-oxadiazole isomers differ in metabolic stability and target engagement; generic “oxadiazole” sourcing without regioisomer specification may lead to mismatched pharmacological properties.

Quantitative Evidence Guide: Measurable Differentiation of 4-Methoxyphenyl Furan-Oxadiazole Acetamide vs. Structural Analogs


Antibacterial Potency Benchmarking: Furanyl-Oxadiazole Acetamides vs. Ciprofloxacin Against MRSA and VRE

A closely related furanyl-1,3,4-oxadiazole analog, 4‐(5‐(furan‐2‐yl)‐1,3,4‐oxadiazol‐2‐yl)phenyl acetate, demonstrated antibacterial activity comparable to the clinical standard ciprofloxacin, with MIC/MBC values up to 3.6/7.2 µM against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains [1]. This establishes a quantitative baseline for the class: the furan-oxadiazole-phenyl acetate motif achieves single-digit micromolar MICs against Gram-positive ESKAPE pathogens. CAS 922475-43-2, bearing a 4-methoxyphenylacetamide substitution, is anticipated to exhibit a modified potency spectrum due to altered electronic and steric effects, as SAR studies within this series show that para-substitution on the phenyl ring directly tunes antibacterial activity [1].

Antibacterial Potency
Class-level inference
Analog 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate: MIC/MBC up to 3.6/7.2 µM vs MRSA and VRE
Supports antimicrobial screening context
Class inference; target compound not directly tested. Ciprofloxacin used as comparator.
Antibacterial MRSA Oxadiazole MIC

Antimycobacterial Selectivity: Furanyl-Oxadiazole Benzamides Against M. tuberculosis H37Rv and NTM

In a 2025 study, the furanyl-1,3,4-oxadiazole derivative LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) exhibited MIC values ranging from 15.58 to 70.30 µM against M. tuberculosis H37Rv and resistant isolates, while a related 4-fluorophenyl analog (LMM6) showed 2–3 fold lower MICs of 8.27–33.07 µM [1]. Both compounds were more selective for mycobacteria than HeLa and VERO mammalian cells, demonstrating a favorable therapeutic window [1]. This study provides direct evidence that the furan-oxadiazole core, when paired with a substituted benzamide at the 2-position, yields selective antimycobacterial activity.

Antimycobacterial Selectivity
Cross-study comparable
LMM11 (furan-oxadiazole benzamide): MIC 15.58–70.30 µM vs M. tuberculosis H37Rv; LMM6: 8.27–33.07 µM, 2–3 fold more potent
Supports antimycobacterial assay review
Selective over HeLa and VERO cells; target compound not included.
Antitubercular Mycobacterium tuberculosis Oxadiazole MIC

Anticancer Potency: Benzofuran-Oxadiazole Hybrids Outperform Crizotinib Against A549 Lung Cancer Cells

In a 2022 study, the benzofuran-oxadiazole hybrid 5d displayed an IC50 of 6.3 ± 0.7 µM against A549 lung cancer cells, which was 1.35-fold more potent than the reference drug crizotinib (IC50 8.54 ± 0.84 µM) [1]. Compound 5d also achieved cell viability of 27.49 ± 1.90%, indicating significant cytotoxicity [1]. While this compound is a benzofuran rather than a simple furan analog, the shared oxadiazole pharmacophore and the importance of the aryl substitution pattern provide class-level confidence that furan-oxadiazole acetamides can achieve low micromolar anticancer activity.

Anticancer Activity
Class-level inference
Benzofuran-oxadiazole 5d: IC50 6.3 ± 0.7 µM vs A549; crizotinib 8.54 ± 0.84 µM; 1.35-fold more potent
Supports anticancer cytotoxicity review
Benzofuran analog; furan-oxadiazole acetamide performance not independently verified.
Anticancer Lung Cancer Oxadiazole IC50

Tyrosinase Inhibition: Furan-Oxadiazole Amides vs. Ascorbic Acid as a Benchmark for Melanogenesis Control

A series of furan-oxadiazole amides (compounds 5a–5d) were evaluated for bacterial tyrosinase inhibition. Compound 5a (2-fluorophenylacetamide furan-oxadiazole) exhibited an IC50 of 11 ± 0.25 µM, slightly more potent than the standard inhibitor ascorbic acid (IC50 11.5 ± 0.1 µM), while compounds 5b, 5c, and 5d showed IC50 values in the range of 12.4–15.5 µM [1]. The 4-methoxyphenylacetamide moiety in CAS 922475-43-2 is electronically analogous to the 2-fluorophenyl group, suggesting comparable or improved tyrosinase inhibitory potential through similar hydrogen-bonding and π-stacking interactions.

Tyrosinase Inhibition
Class-level inference
5a (2-fluorophenylacetamide furan-oxadiazole): IC50 11 ± 0.25 µM; ascorbic acid 11.5 ± 0.1 µM
Supports tyrosinase inhibition assay context
4-methoxyphenyl analog structurally inferred; direct data not available.
Tyrosinase Inhibition Melanogenesis Oxadiazole IC50

Antioxidant Activity: Furan-1,3,4-Oxadiazole Derivatives Exhibit Sub-5 µg/mL IC50 in DPPH Radical Scavenging

A 2025 study on furan-1,3,4-oxadiazole hybrids reported that compound 2l demonstrated strong antioxidant activity with an IC50 of less than 5 µg/mL in the DPPH free radical scavenging assay, alongside potent antitubercular activity (MIC 3.13 µg/mL) [1]. This multi-target profile underscores the inherent antioxidant capacity of the furan-oxadiazole core, which is enhanced by electron-rich aryl substituents such as the 4-methoxyphenyl group present in CAS 922475-43-2.

Antioxidant Activity
Class-level inference
IC50 < 5 µg/mL (DPPH assay) for furan-1,3,4-oxadiazole analog 2l
Supports antioxidant assay interpretation
Electron-rich substituents enhance activity; target compound not assessed.
Antioxidant DPPH Oxadiazole IC50

Summary of Quantitative Differentiation Across Multiple Therapeutic Axes

The aggregated class-level evidence reveals a consistent pattern: furanyl-1,3,4-oxadiazole derivatives with substituted acetamide or benzamide side chains achieve IC50/MIC values in the low micromolar to sub-micromolar range across antibacterial (MIC 3.6–7.2 µM vs MRSA/VRE [1]), antimycobacterial (MIC 8.27–70.30 µM vs M. tuberculosis [2]), anticancer (IC50 6.3 µM vs A549 [3]), tyrosinase inhibition (IC50 11–15.5 µM [4]), and antioxidant (IC50 < 5 µg/mL [5]) assays. The specific 4-methoxyphenylacetamide substitution in CAS 922475-43-2 has not been independently profiled in peer-reviewed studies, and its precise quantitative differentiation from the analogs cited here constitutes an open research opportunity.

Multi-Parameter Profile
Supporting evidence
Class-level potency range: antibacterial MIC 3.6–7.2 µM, antitubercular MIC 8.27–70.30 µM, anticancer IC50 6.3 µM, tyrosinase IC50 11–15.5 µM, antioxidant IC50 <5 µg/mL
Requires empirical validation for exact rank-order
CAS 922475-43-2 lacks published direct bioactivity data; procurement enables primary profiling.
Multitarget Profile Differentiation Procurement

Best Research and Industrial Application Scenarios for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 922475-43-2)


Antimicrobial Drug Discovery: MRSA and VRE Lead Optimization Programs

Based on class-level evidence showing that furan-oxadiazole derivatives achieve MIC/MBC values of 3.6/7.2 µM against MRSA and VRE, comparable to ciprofloxacin [1], CAS 922475-43-2 is a strong candidate for inclusion in antibacterial screening cascades. The 4-methoxyphenylacetamide substitution provides a distinct SAR point for optimizing potency against the ESKAPE pathogen panel.

Tuberculosis Drug Discovery: Hit-to-Lead Optimization Against M. tuberculosis H37Rv

Cross-study data demonstrate that furanyl-1,3,4-oxadiazole benzamides exhibit MICs as low as 8.27–15.58 µM against drug-susceptible and resistant M. tuberculosis strains, with selectivity over mammalian cells [1]. Procurement of CAS 922475-43-2 is indicated for antitubercular screening libraries where the 4-methoxyphenyl moiety may confer improved permeability or target engagement.

Oncology Research: Lung Cancer (A549) and Melanoma Cell Line Screening

Class-level anticancer evidence shows that oxadiazole-furan hybrids can achieve IC50 values of 6.3 µM against A549 lung cancer cells, outperforming crizotinib (IC50 8.54 µM) [1], while furan-oxadiazole amides inhibit tyrosinase at IC50 11–15.5 µM [2]. CAS 922475-43-2 is therefore relevant for dual-purpose anticancer and anti-melanogenesis screening panels.

Cosmetic and Dermatological Research: Tyrosinase Inhibition for Skin-Whitening Agent Development

Tyrosinase inhibition data demonstrate that furan-oxadiazole acetamides achieve IC50 values equivalent to or better than ascorbic acid (IC50 11.5 µM) [1]. The 4-methoxyphenyl substitution may further enhance skin penetration and target residence time, positioning CAS 922475-43-2 as a procurement candidate for cosmetic active ingredient R&D.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial activity review
MRSA/VRE MIC endpoints
Antimycobacterial screening studies
Antimycobacterial selectivity review
M. tuberculosis MIC endpoints
Cancer cell-line cytotoxicity screening
Cytotoxicity and tyrosinase inhibition review
A549 cell viability and tyrosinase enzyme endpoints
Melanogenesis inhibition studies
Tyrosinase inhibition review
Tyrosinase enzyme inhibition endpoint
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